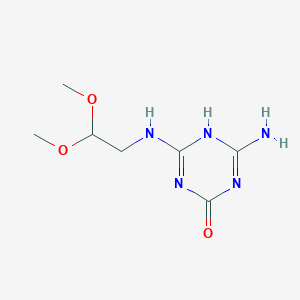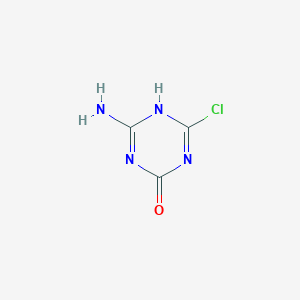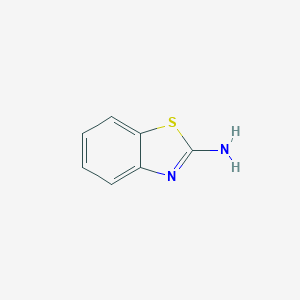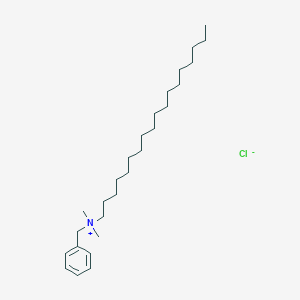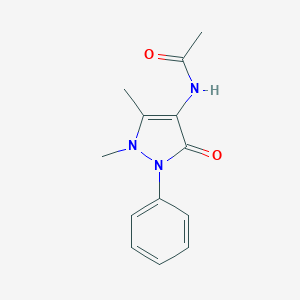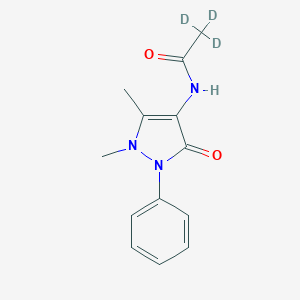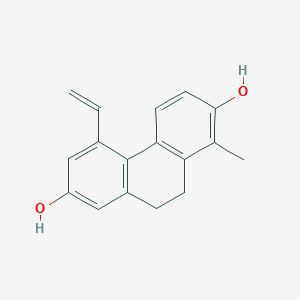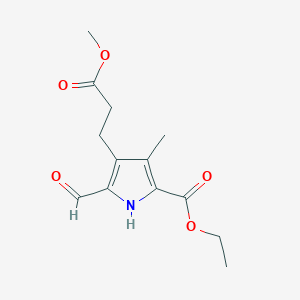
ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate
説明
Start by describing the compound’s basic characteristics, such as its molecular formula, molecular weight, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and stereochemistry.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the reaction conditions and products.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Chemical Recycling and Polymer Synthesis
Chemical Recycling of Poly(ethylene terephthalate)
A study by Karayannidis and Achilias (2007) discusses the chemical recycling techniques for poly(ethylene terephthalate) (PET), highlighting hydrolysis in either an alkaline or acid environment to recover pure terephthalic acid monomer. This process reflects the potential for chemical recycling of polymers, where compounds like ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate might play a role in novel polymer synthesis or recycling processes due to its structural features and reactivity (Karayannidis & Achilias, 2007).
Anticancer Drug Research
Search for Anticancer Drugs with High Tumor Specificity
Sugita et al. (2017) review the tumor specificity and keratinocyte toxicity of various synthesized compounds, aiming to develop anticancer drugs with reduced toxicity. This research underscores the importance of chemical innovation in creating more effective and less harmful therapeutic agents. Compounds with complex structures, such as ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate, could potentially be evaluated for similar applications (Sugita et al., 2017).
Ethylene Inhibition and Agricultural Applications
Effects of Ethylene-action Inhibitor 1-Methylcyclopropene
Li et al. (2016) review the effects of 1-methylcyclopropene (1-MCP) on non-climacteric fruit crops, illustrating its role in inhibiting ethylene's effects and improving postharvest quality. This highlights the potential for compounds affecting ethylene signaling or synthesis in agricultural applications to extend the shelf life of produce (Li et al., 2016).
Alkoxycarbonylation and Phytogenic Substrates
Alkoxycarbonylation of Unsaturated Phytogenic Substrates
Sevostyanova and Batashev (2023) discuss the synthesis of esters by alkoxycarbonylation of unsaturated phytogenic substrates, emphasizing the use of palladium catalysts for achieving high yields. This area of research could offer insights into the reactivity and potential applications of ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate in the synthesis of new chemical products or intermediates (Sevostyanova & Batashev, 2023).
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
特性
IUPAC Name |
ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-19-13(17)12-8(2)9(10(7-15)14-12)5-6-11(16)18-3/h7,14H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTKTQYEWVQOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C=O)CCC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573768 | |
| Record name | Ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
54278-05-6 | |
| Record name | Ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

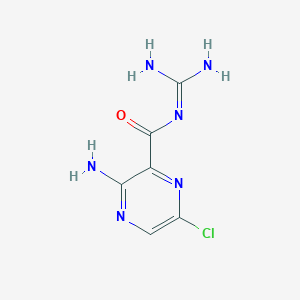
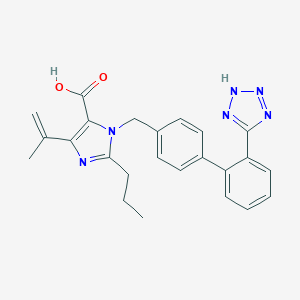
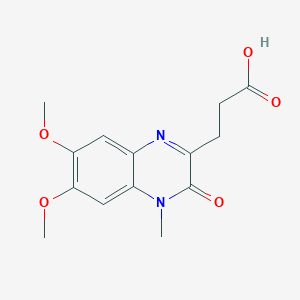
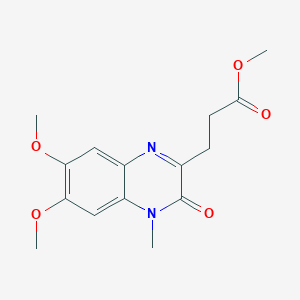
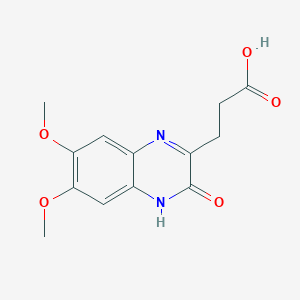
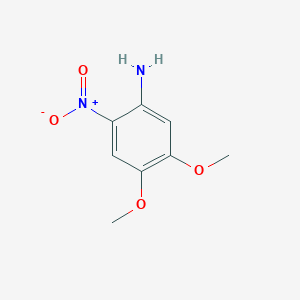
![5-[(2-Chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;oxalic acid](/img/structure/B30430.png)
